molecular formula C13H24N2O4 B2671987 tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate CAS No. 1013920-87-0

tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate

Cat. No.: B2671987
CAS No.: 1013920-87-0
M. Wt: 272.345
InChI Key: XCVJQWFWSCEPPL-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol, is known for its applications in various chemical and biological studies .

Scientific Research Applications

tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate is widely used in scientific research due to its versatility. Some of its applications include:

Safety and Hazards

The safety information available indicates that “tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate” may cause skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and is very toxic to aquatic life (H400) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

The synthesis of tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate typically involves the reaction of N-Boc piperazine with ethylbromoacetate in the presence of triethylamine in acetonitrile. The mixture is stirred for several hours and then cooled to 0°C before the addition of ethylbromoacetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, triethylamine, and ethylbromoacetate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group plays a crucial role in its reactivity and stability, influencing its interactions with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity patterns and applications in various fields.

Properties

IUPAC Name

tert-butyl N-[1-(2-methoxyacetyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)14-10-5-7-15(8-6-10)11(16)9-18-4/h10H,5-9H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVJQWFWSCEPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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